molecular formula C10H16ClNO B1679819 Pseudoephedrine hydrochloride CAS No. 345-78-8

Pseudoephedrine hydrochloride

Cat. No.: B1679819
CAS No.: 345-78-8
M. Wt: 201.69 g/mol
InChI Key: BALXUFOVQVENIU-KXNXZCPBSA-N
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Mechanism of Action

Mode of Action

Pseudoephedrine hydrochloride acts as a sympathomimetic amine with a mixed mechanism of action, both direct and indirect . It indirectly stimulates alpha-adrenergic receptors, causing the release of endogenous norepinephrine from neurons . Simultaneously, it directly stimulates beta-adrenergic receptors . This dual action results in vasoconstriction, which narrows the blood vessels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By stimulating the release of norepinephrine and directly activating beta-adrenergic receptors, this compound enhances adrenergic signaling . This leads to downstream effects such as vasoconstriction and bronchial muscle relaxation .

Pharmacokinetics

This compound exhibits excellent bioavailability, with approximately 100% absorption from the gastrointestinal tract . It undergoes partial metabolism in the liver, with 10-30% being metabolized . The elimination half-life of this compound is about 4.3-8 hours , and it is excreted in the urine, with 43-96% of the drug being eliminated this way .

Result of Action

The primary result of this compound’s action is the relief of nasal and sinus congestion , as well as allergic rhinitis . By causing vasoconstriction, it shrinks swollen nasal mucous membranes, reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions and opening obstructed Eustachian tubes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, inhalation of pseudoephedrine powder can potentially cause airway irritation, bronchospasm, or exacerbation of pre-existing asthmatic conditions . Additionally, the drug’s efficacy and stability can be affected by factors such as temperature, humidity, and pH .

Biochemical Analysis

Biochemical Properties

Pseudoephedrine hydrochloride acts as a norepinephrine releasing agent, thereby activating adrenergic receptors . It is an alpha and beta adrenergic agonist . The sympathomimetic effects of this compound include an increase in mean arterial pressure, heart rate, and chronotropic response of the right atria . It also inhibits NF-kappa-B, NFAT, and AP-1 .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by activating adrenergic receptors . This activation leads to a series of cellular responses, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its role as a norepinephrine releasing agent . It exerts its effects at the molecular level through binding interactions with adrenergic receptors . This interaction leads to enzyme activation or inhibition and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . Clinical signs of toxicity may be seen with doses of 5-6 mg/kg and death may occur with ingestion of doses 10-12 mg/kg of body weight .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudoephedrine hydrochloride can be synthesized through several methods. One common method involves the reduction of ephedrine or its derivatives. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves the extraction of ephedrine from the Ephedra plant, followed by chemical synthesis to convert it into pseudoephedrine. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pseudoephedrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pseudoephedrine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889343
Record name Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-
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Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-78-8
Record name Pseudoephedrine hydrochloride
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Record name Pseudoephedrine hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOEPHEDRINE HYDROCHLORIDE
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Record name Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-
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Record name Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-
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Record name Pseudoephedrine hydrochloride
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Record name Pseudoephedrine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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